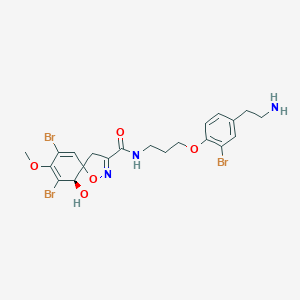

Epigeoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

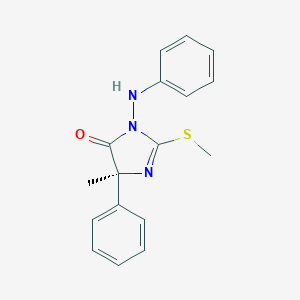

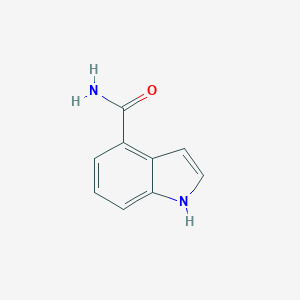

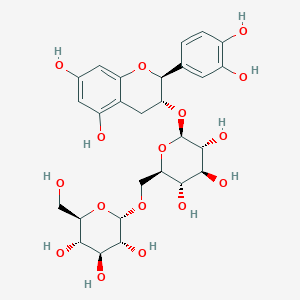

Epigeoside is a naturally occurring compound found in various plant species, such as Epimedium brevicornum and Epimedium sagittatum. It belongs to the family of flavonol glycosides and has gained significant attention in recent years due to its potential therapeutic applications. Epigeoside has been studied extensively for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mecanismo De Acción

The mechanism of action of epigeoside is not fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Epigeoside's antioxidant properties are thought to be due to its ability to scavenge free radicals and prevent oxidative damage. Its anti-cancer properties are believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Biochemical and Physiological Effects:

Epigeoside has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Epigeoside has also been found to reduce oxidative stress-induced damage by scavenging free radicals and increasing antioxidant enzyme activity. Additionally, epigeoside has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Epigeoside has several advantages for lab experiments. It is a naturally occurring compound that can be extracted from various plant species or synthesized chemically. It has been extensively studied for its various biological activities, and its mechanism of action is relatively well understood. However, epigeoside's low yield through chemical synthesis can be a limitation for lab experiments.

List of

Direcciones Futuras

1. Investigating the potential of epigeoside as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

2. Studying the potential of epigeoside as an antioxidant agent for the prevention of oxidative stress-induced damage.

3. Investigating the potential of epigeoside as a cancer therapy agent.

4. Studying the potential of epigeoside as a neuroprotective agent for the prevention of neurodegenerative diseases.

5. Investigating the potential of epigeoside as a cardiovascular protective agent.

6. Studying the potential of epigeoside as an anti-diabetic agent.

7. Investigating the pharmacokinetics and pharmacodynamics of epigeoside in humans.

8. Studying the safety and toxicity of epigeoside in humans.

9. Investigating the potential of epigeoside as a nutraceutical agent.

10. Studying the effect of epigeoside on gene expression and epigenetic modifications.

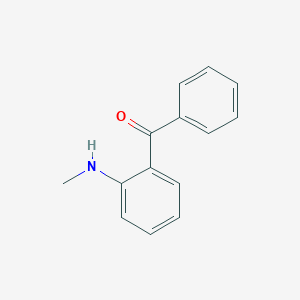

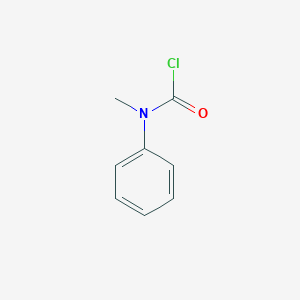

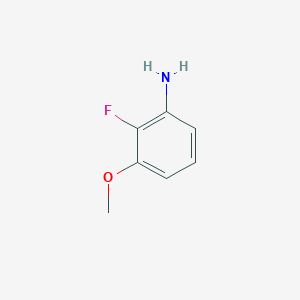

Métodos De Síntesis

Epigeoside can be extracted from the above-mentioned plant species or synthesized chemically. The chemical synthesis of epigeoside involves the reaction of quercetin with glucose in the presence of a catalyst. The yield of epigeoside obtained through chemical synthesis is relatively low compared to the extraction method.

Aplicaciones Científicas De Investigación

Epigeoside has been extensively studied for its therapeutic potential in various fields of medicine. It has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Epigeoside has also been shown to have antioxidant properties, which can help protect against oxidative stress-induced damage. Additionally, epigeoside has been found to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.

Propiedades

Número CAS |

134515-72-3 |

|---|---|

Nombre del producto |

Epigeoside |

Fórmula molecular |

C27H34O16 |

Peso molecular |

614.5 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H34O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9/h1-5,16-38H,6-8H2/t16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |

Clave InChI |

WQZUHCMKCSWRNS-MHAQCJASSA-N |

SMILES isomérico |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

SMILES canónico |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Otros números CAS |

134515-72-3 |

Sinónimos |

catechin-3-O-alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranoside epigeoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.